molecular formula C20H14O3 B1347120 2-(4-Methoxyphenyl)benzo[h]chromen-4-one CAS No. 14756-22-0

2-(4-Methoxyphenyl)benzo[h]chromen-4-one

Cat. No.: B1347120
CAS No.: 14756-22-0
M. Wt: 302.3 g/mol
InChI Key: VWTRBKIMTDCGDL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzo[h]chromen-4-one (CAS 98166-67-7) is a high-purity chromen-4-one derivative of significant interest in medicinal chemistry and oncology research . Chromen-4-one scaffolds are recognized as versatile building blocks for the design and synthesis of novel lead compounds with diverse biological activities . This compound is presented for research applications to investigate its potential biological properties. Compounds based on the chromen-4-one nucleus have demonstrated promising antitumor activity in preclinical models . Research on related chromen-4-one derivatives indicates potential mechanisms of action including the downregulation of key pro-inflammatory and pro-tumorigenic genes such as Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF) . Such actions can disrupt critical pathways in cancer proliferation and progression. Furthermore, studies suggest these compounds may modulate the balance between pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2), potentially inducing programmed cell death in malignant cells . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14756-22-0

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-18(21)17-11-8-13-4-2-3-5-16(13)20(17)23-19/h2-12H,1H3

InChI Key

VWTRBKIMTDCGDL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Other CAS No.

14756-22-0

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo H Chromen 4 One Derivatives

Classical Synthetic Approaches for the Chromen-4-one Core

Traditional methods for the synthesis of the chromen-4-one nucleus have been well-established for over a century and often serve as the foundation for the synthesis of more complex derivatives, including the benzo[h] fused systems. These approaches typically involve the cyclization of appropriately substituted phenolic precursors.

Condensation Reactions: Claisen Condensation, Baker–Venkataraman, and Kostanecki–Robinson Reactions from o-Hydroxyarylalkylketones

A cornerstone in the synthesis of chromen-4-ones is the use of o-hydroxyarylalkylketones as starting materials. For the synthesis of benzo[h]chromen-4-one derivatives, the corresponding precursor is 1-hydroxy-2-acetonaphthone.

The Claisen Condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In the context of chromone (B188151) synthesis, a crossed Claisen condensation between an o-hydroxyaryl ketone and an ester can be employed to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromen-4-one.

The Baker–Venkataraman Rearrangement is a highly effective method for the synthesis of 1,3-diketones, which are immediate precursors to chromones. wikipedia.orgjk-sci.comorganic-chemistry.orguclan.ac.uk This reaction involves the intramolecular rearrangement of an o-acyloxyaryl ketone in the presence of a base, such as potassium hydroxide (B78521) or sodamide. wikipedia.org For the synthesis of 2-aryl-benzo[h]chromen-4-ones, the process would commence with the acylation of 1-hydroxy-2-acetonaphthone with an appropriate aroyl chloride (e.g., 4-methoxybenzoyl chloride) to form the corresponding ester. Treatment of this ester with a strong base induces the rearrangement to a 1-(1-hydroxynaphth-2-yl)-3-(4-methoxyphenyl)propane-1,3-dione. Subsequent acid-catalyzed cyclodehydration of this diketone affords the desired 2-(4-Methoxyphenyl)benzo[h]chromen-4-one. A key historical report by Mahal and Venkataraman in 1934 detailed the action of sodamide on 1-acyloxy-2-acetonaphthones, laying the groundwork for the application of this reaction to the benzo[h]chromen-4-one system. wikipedia.org

The Kostanecki–Robinson Reaction provides a direct route to chromones and flavones from o-hydroxyaryl ketones. This reaction involves the acylation of the phenolic hydroxyl group of the o-hydroxyaryl ketone with an acid anhydride (B1165640) in the presence of the corresponding sodium salt of the acid, followed by an intramolecular aldol (B89426) condensation and dehydration. To synthesize this compound via this route, 1-hydroxy-2-acetonaphthone would be treated with anisic anhydride and sodium anisate. The reaction proceeds through the O-acylation of the naphtholic hydroxyl group, followed by a base-catalyzed cyclization and subsequent dehydration to yield the target compound.

ReactionStarting MaterialKey ReagentsIntermediateProduct
Baker-Venkataraman Rearrangement1-(4-Methoxybenzoyloxy)-2-acetonaphthone1. Strong Base (e.g., KOH, NaH) 2. Acid1-(1-Hydroxynaphth-2-yl)-3-(4-methoxyphenyl)propane-1,3-dioneThis compound
Kostanecki-Robinson Reaction1-Hydroxy-2-acetonaphthoneAnisic anhydride, Sodium anisateO-acylated intermediate followed by cyclizationThis compound

Cyclization from Phenols and Salicylic (B10762653) Acid Derivatives

An alternative classical approach involves the direct cyclization of phenols with suitable three-carbon synthons. The Pechmann Condensation , a well-known reaction for the synthesis of coumarins (benzo[h]chromen-2-ones), involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. mdpi.comarkat-usa.orgresearchgate.net For instance, the reaction of 1-naphthol (B170400) with ethyl acetoacetate (B1235776) yields 4-methyl-2H-benzo[h]chromen-2-one. mdpi.com To obtain the isomeric 4-one scaffold, variations of this approach are necessary. One such method involves the reaction of a phenol with a β-ketoester under different catalytic conditions that favor the chromone cyclization.

The use of salicylic acid derivatives of naphthols provides a more direct route to the chromen-4-one core. For example, a derivative of 1-hydroxynaphthalene-2-carboxylic acid could be condensed with a suitable precursor to construct the pyranone ring.

Applications of Benzopyrylium Salt and Vilsmeier–Haack Reactions

Benzopyrylium salts are versatile intermediates in the synthesis of various heterocyclic compounds, including chromones. These salts can be prepared from the reaction of o-hydroxyaryl ketones with appropriate reagents. Subsequent reaction of the benzopyrylium salt with a nucleophile can lead to the formation of the chromen-4-one ring.

The Vilsmeier–Haack Reaction is a formylation reaction that can also be adapted for the synthesis of chromones. researcher.liferesearchgate.net The reaction of an o-hydroxyaryl ketone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) can lead to the formation of a 3-formylchromone. For the synthesis of benzo[h]chromen-4-one derivatives, 1-hydroxy-2-acetonaphthone could be subjected to Vilsmeier-Haack conditions. The initially formed β-chloro-α,β-unsaturated aldehyde intermediate can then undergo cyclization and subsequent transformations to yield the desired benzo[h]chromen-4-one.

Contemporary and Novel Synthetic Routes Towards Benzo[h]chromen-4-one Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, including the benzo[h]chromen-4-one scaffold. These contemporary routes often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to their classical counterparts.

Intramolecular Wittig Cyclization Approaches for 4H-Chromen-4-ones

The Intramolecular Wittig Reaction has emerged as a powerful tool for the synthesis of cyclic compounds, including 4H-chromen-4-ones. jk-sci.comresearchgate.netnih.govmcmaster.caorganic-chemistry.org This approach typically involves the generation of a phosphonium (B103445) ylide within a molecule that also contains a carbonyl group, leading to an intramolecular cyclization to form an alkene. In the context of chromone synthesis, a common strategy involves the preparation of an O-acylsalicylic acid derivative which is then converted into a phosphonium ylide. A novel one-pot synthesis of 4H-chromen-4-ones utilizes the reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. jk-sci.comresearchgate.net This generates an acylphosphorane intermediate which undergoes an intramolecular Wittig cyclization on the ester carbonyl to afford the 4H-chromen-4-one in good to excellent yields. jk-sci.comresearchgate.net To apply this methodology to the synthesis of this compound, one would start with a silyl ester of 1-(4-methoxybenzoyloxy)-2-naphthoic acid.

Examples of Intramolecular Wittig Synthesis of 4H-Chromen-4-ones
Starting MaterialWittig ReagentProductYield (%)
Silyl ester of O-benzoylsalicylic acid(Trimethylsilyl)methylenetriphenylphosphorane2-Phenyl-4H-chromen-4-one75
Silyl ester of O-(4-chlorobenzoyl)salicylic acid(Trimethylsilyl)methylenetriphenylphosphorane2-(4-Chlorophenyl)-4H-chromen-4-one80
Silyl ester of O-(4-methylbenzoyl)salicylic acid(Trimethylsilyl)methylenetriphenylphosphorane2-(4-Methylphenyl)-4H-chromen-4-one78

Palladium-Catalyzed Intramolecular Acylation Reactions of Alkenyl Bromides with Aldehydes

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the construction of heterocyclic rings is a testament to their versatility. A contemporary strategy for the synthesis of 4H-chromen-4-ones involves the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes . jk-sci.com This method allows for the efficient construction of the chromone core under relatively mild conditions. The synthesis of the requisite alkenyl bromide precursor would start from a 1-naphthol derivative. For instance, 1-hydroxy-2-bromonaphthalene could be vinylated to introduce the necessary alkenyl bromide moiety. Subsequent palladium-catalyzed intramolecular coupling with an aldehyde, such as 4-methoxybenzaldehyde, in the presence of a suitable phosphine (B1218219) ligand and base, would lead to the formation of the this compound. This approach offers a convergent and flexible route to a variety of substituted benzo[h]chromen-4-ones.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. nih.govmdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds like benzo[h]chromen-4-one derivatives.

One prominent application of microwave assistance is in multicomponent reactions (MCRs). For instance, a series of 2-amino-4-aryl-4H-benzo[h]chromene derivatives have been synthesized in excellent yields through a one-pot, three-component reaction of 1-naphthol, various aromatic aldehydes, and benzenesulfonyl acetonitrile (B52724) using piperidine (B6355638) as a catalyst in ethanol (B145695) under microwave irradiation at 80°C for just 5 minutes. tandfonline.com Similarly, novel 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives were efficiently prepared from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid under microwave irradiation, with optimal conditions being 110°C for 40 minutes. lqdtu.edu.vn

The synthesis of 2H-chromene derivatives bearing phenylthiazolidinone moieties has also been achieved using microwave-assisted methods, where reactions were completed in 8-10 minutes at 120°C, a significant improvement over the 4-7 hours required for conventional heating. mdpi.com These examples underscore the utility of microwave irradiation in rapidly accessing complex chromene scaffolds.

Product TypeReactantsConditionsReaction TimeYieldReference
2-Amino-4-aryl-4H-benzo[h]chromenes1-Naphthol, Aromatic aldehydes, Benzenesulfonyl acetonitrileMicrowave, Piperidine, Ethanol, 80°C5 minExcellent tandfonline.com
3-Benzoyl-4H-benzo[g]chromene-5,10-diones2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes, ArylenaminonesMicrowave, Glacial acetic acid, 110°C40 minUp to 84% lqdtu.edu.vn
2H-Chromene-phenylthiazolidinone derivatives6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, 5-amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one, Thioglycolic acidMicrowave, Acetic acid, DMF, 120°C8-10 minNot specified mdpi.com

Friedel-Crafts Acylation Strategies for Benzo[h]chromenone Core Formation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones and involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. rsc.org This reaction can be strategically employed in the synthesis of the benzo[h]chromenone core. A plausible retrosynthetic analysis of this compound suggests that a key disconnection could be an intramolecular Friedel-Crafts acylation.

This would involve the cyclization of a carboxylic acid derivative of a naphthyl ether. For example, a suitably substituted 1-(prop-2-en-1-yloxy)naphthalene derivative bearing a carboxylic acid or its corresponding acyl chloride on the phenyl group could undergo an intramolecular acylation to form the pyranone ring fused to the naphthalene (B1677914) system. The reaction is typically catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA). rsc.orgresearchgate.net

While direct examples of this specific intramolecular cyclization to form the benzo[h]chromen-4-one core are not extensively detailed in recent literature, the principles of Friedel-Crafts acylation are well-established and offer a viable synthetic route. The success of such a strategy would depend on the stability of the starting materials and the potential for competing side reactions.

Transition Metal-Free Oxidative Cyclization Methods (e.g., TBHP/TBAI-mediated)

This methodology is especially relevant for the synthesis of flavones (2-phenylchromen-4-ones) from their corresponding 2'-hydroxychalcone (B22705) precursors. The reaction proceeds via an oxidative cyclization, where the chalcone (B49325) undergoes an intramolecular cyclization followed by oxidation to form the aromatic pyranone ring. The TBHP/TBAI system has been successfully used for the synthesis of 4H-chromen-4-ones from chroman-4-ones through an oxidative C-C bond formation. nih.gov

The general mechanism for the oxidative cyclization of 2'-hydroxychalcones to flavones can involve an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com The TBHP/TBAI system facilitates this process efficiently, making it a powerful tool for the final ring-closing and aromatization step in the synthesis of this compound from its chalcone precursor.

Multicomponent Reaction (MCR) Methodologies for Chromene Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. scispace.com MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. tandfonline.com

Several MCRs have been developed for the synthesis of benzo[h]chromene derivatives. A notable example is the synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles from the condensation of 1-naphthol, malononitrile, and arylglyoxals in the presence of Mg-Al hydrotalcite under solvent-free microwave conditions, affording high yields of 70-89%. researchgate.net

Another MCR approach involves the reaction of 1-naphthol, aromatic aldehydes, and benzenesulfonyl acetonitrile under microwave irradiation with piperidine as a catalyst to produce 2-amino-4-aryl-4H-benzo[h]chromene derivatives. tandfonline.com The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of 1-naphthol, intramolecular cyclization, and tautomerization. tandfonline.com These MCRs provide a convergent and efficient route to highly functionalized benzo[h]chromene systems.

Arylamine-Catalyzed Mannich Cyclization Cascade Reactions (for related 2H-chromene structures)

While the focus of this article is on benzo[h]chromen-4-ones, it is pertinent to discuss methodologies that lead to closely related structures, such as 2H-benzo[h]chromenes. A simple and efficient method for the synthesis of substituted 2H-benzo[h]chromenes is through an arylamine-catalyzed Mannich-cyclization cascade reaction. mdpi.combohrium.com

This reaction involves the interaction of 1- or 2-naphthols with trans-cinnamaldehydes in the presence of a simple aniline (B41778) catalyst, such as o-phenylenediamine. mdpi.com A key feature of this process is the efficient generation of ortho-quinone methide (o-QM) intermediates. nih.gov The proposed mechanism involves an initial Mannich reaction, followed by elimination to form the highly reactive o-QM, which then undergoes an electrocyclization reaction to furnish the 2H-benzo[h]chromene product. mdpi.com The reaction proceeds under mild conditions and tolerates a broad range of functional groups on both the naphthol and cinnamaldehyde (B126680) components, providing access to a diverse library of 2-aryl-2H-benzo[h]chromenes in high yields. mdpi.com

ProductReactantsCatalystSolventReaction TimeYieldReference
2-Phenyl-2H-benzo[h]chromene1-Naphthol, trans-Cinnamaldehydeo-PhenylenediamineCH₂Cl₂17 h87% mdpi.com
2-(4-Chlorophenyl)-2H-benzo[h]chromene1-Naphthol, 4-Chloro-trans-cinnamaldehydeo-PhenylenediamineCH₂Cl₂17 h81% mdpi.com

Green Chemistry Principles Applied to Precursor Synthesis (e.g., Ultrasound Methodology for Chalcones)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design processes that are more environmentally friendly. One such application is the use of ultrasound irradiation to promote chemical reactions. Sonochemistry can significantly reduce reaction times, increase yields, and often allows for the use of greener solvents or even solvent-free conditions. materialsciencejournal.org

The synthesis of chalcones, which are key precursors for flavonoids like this compound, is a prime example where ultrasound has been effectively applied. The Claisen-Schmidt condensation, the classical method for chalcone synthesis, can be greatly accelerated using ultrasound. For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has been successfully carried out by reacting 4-methoxyacetophenone and 4-chlorobenzaldehyde (B46862) in ethanol at 30°C under ultrasound irradiation. researchgate.net

This method offers a green and efficient route to chalcone precursors, avoiding harsh reaction conditions and often simplifying work-up procedures. The application of ultrasound in the synthesis of the specific chalcone precursor to this compound, namely (E)-1-(1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, would be a direct and beneficial application of this green chemistry principle.

Specific Synthetic Pathways for this compound and Closely Related Analogs

A specific and efficient synthetic pathway for this compound can be proposed based on well-established reactions for the synthesis of flavonoids. This pathway involves two key steps: the synthesis of a chalcone precursor followed by its oxidative cyclization.

Step 1: Synthesis of the Chalcone Precursor

The first step is the Claisen-Schmidt condensation of 1-hydroxy-2-acetonaphthone with 4-methoxybenzaldehyde. This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. nih.gov The reaction mixture is stirred at room temperature for a prolonged period, often 24 hours, to ensure complete reaction. Acidification of the reaction mixture then precipitates the chalcone product, (E)-1-(1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. To enhance the green credentials of this step, ultrasound irradiation can be employed to accelerate the reaction, as discussed in section 2.2.8.

Step 2: Oxidative Cyclization to the Benzo[h]chromen-4-one

The second step involves the oxidative cyclization of the synthesized chalcone to the final product, this compound. Several reagents can be used for this transformation. A common and effective method is the use of iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov This system promotes the intramolecular cyclization of the chalcone to the corresponding flavanone (B1672756), which is then oxidized in situ to the flavone.

Condensation Reactions Involving 4-Methoxyphenyl-Substituted Precursors

The synthesis of the benzo[h]chromen-4-one scaffold typically commences with the formation of a chalcone-like intermediate. This is achieved through a base-catalyzed condensation reaction, most commonly the Claisen-Schmidt condensation. This foundational step involves the reaction between a substituted acetonaphthone and an aromatic aldehyde.

For the specific synthesis of a precursor to this compound, the key starting materials are 1-hydroxy-2-acetonaphthone and 4-methoxybenzaldehyde. The reaction is conducted in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol. The basic conditions facilitate the deprotonation of the α-carbon of 1-hydroxy-2-acetonaphthone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone known as a chalcone, in this case, 1-(1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. A similar condensation to produce a related chalcone has been successfully performed using a mixture of ethanol and 50% aqueous NaOH. nih.gov

The selection of the base and solvent system is crucial for driving the reaction towards a high yield of the desired chalcone intermediate.

Reactant 1Reactant 2Catalyst/BaseSolventTypical Conditions
1-Hydroxy-2-acetonaphthone4-MethoxybenzaldehydeNaOH or KOHEthanolStirring at room temperature

Oxidative Cyclization of Chalcone-like Intermediate Adducts

Following the successful synthesis of the chalcone intermediate, the next critical step is the oxidative cyclization to form the chromen-4-one ring system. A prominent and widely used method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction. wikipedia.org This reaction converts a 2'-hydroxychalcone (or in this case, a 1'-hydroxynaphthylchalcone) into a flavonol (a 3-hydroxy-chromen-4-one) using hydrogen peroxide in an alkaline medium. beilstein-archives.orgresearchgate.net

The AFO reaction proceeds via the oxidative heterocyclization of the chalcone precursor. nih.gov The mechanism involves two main stages: the initial formation of a dihydroflavonol intermediate, which is subsequently oxidized to the final flavonol product. wikipedia.org While several mechanistic pathways have been proposed, they generally involve the nucleophilic attack of the phenoxide ion onto the enone system, followed by interaction with hydrogen peroxide to complete the cyclization and oxidation. wikipedia.org

Various oxidizing agents and conditions have been developed for this type of cyclization. The classic approach utilizes a solution of hydrogen peroxide and sodium hydroxide in an alcohol solvent. nih.gov More modern, eco-friendly variations employ reagents like urea-hydrogen peroxide (UHP) with pulverized potassium hydroxide under solvent-free grinding conditions, which can offer faster reaction times and higher yields. mdpi.comresearchgate.net

Chalcone PrecursorOxidizing SystemTypical Product TypeReference
1-(1-Hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneH₂O₂ / NaOH in Ethanol3-Hydroxy-benzo[h]chromen-4-one nih.gov
General 2'-HydroxychalconesUrea-H₂O₂ / KOH3-Hydroxy-chromen-4-one mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields for Target Structures

Modern synthetic strategies increasingly employ methods like microwave irradiation to enhance reaction rates and yields. For the synthesis of related 4H-benzo[h]chromene derivatives, the use of solvent-free microwave conditions has been shown to produce high yields (70-89%) in significantly reduced timeframes. researchgate.net This approach not only improves efficiency but also aligns with the principles of green chemistry by minimizing solvent waste. The choice of catalyst, from traditional bases like NaOH to solid catalysts like Mg-Al hydrotalcite, can also profoundly impact the reaction's success. jsynthchem.comresearchgate.net

ParameterVariationObserved EffectReference Principle
SolventEthanol vs. Acetonitrile vs. DichloromethaneAffects solubility, reaction rate, and selectivity. Acetonitrile can offer a good balance. scielo.br
Reaction Time4 hours vs. 20 hoursShorter times can prevent the formation of degradation or side products. scielo.br
TemperatureRoom Temperature vs. RefluxHigher temperatures increase reaction rates but may decrease selectivity. jsynthchem.com
Energy SourceConventional Heating vs. Microwave IrradiationMicrowave heating can drastically reduce reaction times and improve yields. researchgate.net
CatalystHomogeneous (NaOH) vs. Heterogeneous (Mg-Al hydrotalcite)Solid catalysts can simplify workup and be more environmentally friendly. researchgate.net

Spectroscopic and Structural Elucidation Research of Benzo H Chromen 4 One Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing insights into connectivity and spatial relationships within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of 2-(4-Methoxyphenyl)benzo[h]chromen-4-one provides critical information about the chemical environment of the hydrogen atoms. The aromatic region of the spectrum is expected to be complex, showing distinct signals for the protons on the benzo[h]chromen-4-one core and the 4-methoxyphenyl (B3050149) substituent. Key expected signals include a singlet for the methoxy (B1213986) group protons (-OCH₃) typically found around δ 3.8-4.0 ppm. The protons on the phenyl ring would appear as two doublets (an AA'BB' system) due to symmetry, while the protons on the naphthyl part of the benzo[h]chromen-4-one skeleton and the vinylic proton at the C3 position would exhibit characteristic chemical shifts and coupling patterns.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative, as specific experimental values were not available in the searched literature.)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O (C-4) - ~178.0
OCH₃ ~3.87 (s, 3H) ~55.6
Vinylic H (C-3) ~6.80 (s, 1H) ~108.0

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To resolve ambiguities from one-dimensional spectra and establish definitive structural connections, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to map the connectivity between adjacent protons within the aromatic rings of the benzo[h]chromen-4-one structure, confirming the substitution patterns.

Heteronuclear Correlation (HETCOR) or HSQC/HMQC: These experiments correlate proton signals with their directly attached carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on the already assigned proton signals, linking the two datasets directly.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial proximity between protons that are not necessarily coupled. For this compound, NOESY could show correlations between the protons of the 4-methoxyphenyl ring and nearby protons on the benzo[h]chromen-4-one core, helping to define the preferred conformation of the molecule in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to display several key absorption bands. The most prominent would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-pyrone ring, typically observed in the range of 1630-1680 cm⁻¹. Other significant bands would include C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), C-O stretching vibrations for the ether linkage of the methoxy group and the pyran ring (around 1030-1250 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and methyl groups.

Interactive Table 2: Expected Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching ~1650
Aromatic C=C Stretching ~1600, 1510, 1450
Aryl Ether (Ar-O-C) Asymmetric Stretching ~1250
Aryl Ether (Ar-O-C) Symmetric Stretching ~1030

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₂₀H₁₄O₃), distinguishing it from other compounds with the same nominal mass. The experimentally measured mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent elements, providing strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is primarily used to assess the purity of the synthesized compound. A pure sample of this compound would exhibit a single peak in the gas chromatogram. The mass spectrum associated with this peak would show the molecular ion (M⁺) and a characteristic fragmentation pattern that can be used as a fingerprint for identification and to support the proposed structure. The fragmentation would likely involve cleavages characteristic of flavone-type structures and the loss of fragments such as CO, CH₃, and OCH₃. However, the high molecular weight and polarity of this compound may pose challenges for GC analysis, potentially requiring derivatization or the use of alternative techniques like LC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within molecules containing chromophores and conjugated systems. The structure of this compound features an extensive π-conjugated system, which is responsible for its characteristic absorption of ultraviolet and visible light. This system includes the fused aromatic rings of the benzo[h]chromen-4-one core, the carbonyl group (C=O), and the 4-methoxyphenyl substituent.

The electronic spectrum of such compounds is typically characterized by two main types of transitions:

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the benzo[h]chromen-4-one skeleton, these transitions are expected to occur at relatively long wavelengths.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions typically appear as a shoulder or a separate band at a longer wavelength than the most intense π → π* transitions.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the absorption spectra of related 4H-benzo[h]chromene derivatives. researchgate.net Experimental data from analogous structures further illuminate the expected spectral properties. For instance, chalcones, which are precursors to this class of compounds, exhibit strong absorbance in the UV region between 320 and 360 nm, attributed to n → π* transitions. researchgate.net Similarly, a complex imine derivative with a related biphenyl (B1667301) structure showed distinct absorbance bands at 289 nm and 350 nm. mdpi.com These findings suggest that the electronic spectrum of this compound is dominated by transitions within its highly conjugated framework, with the precise absorption maxima being influenced by the specific arrangement and electronic nature of its constituent parts.

Table 1: Typical UV-Vis Absorption Maxima for Related Chromone (B188151) Structures

Compound Class Key Chromophore Typical λmax (nm) Transition Type
Chalcones Cinnamoyl system 340-360 n → π*
Flavones 2-Phenyl-4H-chromen-4-one 250-290, 300-350 π → π, n → π

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Confirmation

X-ray crystallography provides unequivocal proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and three-dimensional arrangement. While the specific crystal structure for this compound is not detailed in the available literature, extensive analysis of the closely related compound, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, offers significant insights. nih.govresearchgate.net

In the crystal structure of this analog, the molecule adopts a nearly planar conformation, with a slight twist between the 4-methoxyphenyl ring and the chromen-4-one skeleton. nih.gov The dihedral angle between the benzene (B151609) ring and the 4H-chromene system is reported to be 12.3 (1)°. nih.gov The methoxy group lies nearly coplanar with its attached benzene ring, with a twist angle of only 1.5 (1)°. nih.gov This structural arrangement influences the degree of electronic conjugation across the molecule.

The crystal packing is stabilized by a network of intermolecular interactions, including O–H···O hydrogen bonds and C–H···π contacts, which organize the molecules into columns. nih.gov The analysis of other related benzochromene derivatives, such as 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, also reveals twisted conformations, with the pendant 4-methoxyphenyl ring making a significant dihedral angle (86.08 (6)°) with the central ring of the benzochromene system. researchgate.net The central heterocyclic ring in these compounds often adopts an envelope conformation. researchgate.netnih.gov

Table 2: Crystallographic Data for 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one nih.gov

Parameter Value
Chemical Formula C₁₆H₁₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2400 (5)
b (Å) 4.9860 (2)
c (Å) 21.9907 (9)
β (°) 95.116 (4)
Volume (ų) 1227.51 (9)
Z 4

Complementary Spectroscopic and Analytical Methods (e.g., Thermal Analysis techniques like SDT, DSC for solid-state characterization)

To achieve a comprehensive characterization of a crystalline solid like this compound, complementary analytical techniques are employed. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Simultaneous Thermal Analysis (SDT), are crucial for understanding the material's behavior as a function of temperature.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point, enthalpy of fusion, glass transitions, and solid-state phase transitions.

Simultaneous Thermal Analysis (SDT): This method combines DSC with Thermogravimetric Analysis (TGA) in a single instrument. While DSC measures heat flow, TGA simultaneously measures changes in mass. This combination allows for the differentiation between physical transitions (like melting, which involves no mass loss) and chemical events (like decomposition, which involves mass loss).

For the related compound 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, a sharp melting point of 510–511 K (237-238 °C) has been reported. nih.govresearchgate.net This indicates a high degree of crystalline purity and significant thermal stability. A DSC thermogram for this compound would show a sharp endothermic peak at this temperature, from which the enthalpy of fusion could be calculated, providing information on the lattice energy of the crystal. SDT analysis would further confirm that no decomposition occurs during melting and would establish the upper temperature limit of the compound's thermal stability.

Table 3: Information Provided by Thermal Analysis Techniques

Technique Principle Key Information Obtained
DSC Measures heat flow into or out of a sample Melting point, crystallization temperature, glass transition, enthalpy of transitions, purity

| SDT (DSC/TGA) | Simultaneously measures heat flow and mass change | Thermal stability, decomposition temperature, composition of multi-component systems, moisture/solvent content |

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl Benzo H Chromen 4 One and Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of accuracy and computational efficiency. ajchem-a.com It is extensively used to determine the electronic and geometric properties of benzo[h]chromene derivatives. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted until a minimum energy state is reached. ekb.egopenaccesspub.org This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For benzo[h]chromene derivatives, theoretical calculations have shown that the fused benzo[h]chromene core is nearly planar. ekb.eg However, the terminal phenyl ring, in this case, the 4-methoxyphenyl (B3050149) group, is typically twisted out of this plane. ekb.eg The calculated geometric parameters are often in close agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the fact that theoretical calculations are performed for an isolated molecule in the gas phase, whereas experimental results are from the solid state. ekb.eg

Table 1: Selected Theoretical Geometric Parameters for a Benzo[h]chromene Analog Note: Data is representative of the class of compounds, calculated at the B3LYP level.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleC-O-C~118.5°
Dihedral AngleC3-C4-C15-C20~111.4°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgmalayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For a derivative, 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde, the HOMO energy was found to be -7.119 eV and the LUMO energy was -4.999 eV, resulting in an energy gap of 2.35 eV. aip.org In another study on 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, the HOMO-LUMO gap was calculated to be 4.0106 eV. malayajournal.org

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify global reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. researchgate.net Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. nih.gov

These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

Table 2: Calculated Quantum Chemical Parameters for a Benzo[h]chromene Analog Note: Values are representative and calculated using DFT methods.

ParameterSymbolCalculated Value (eV)
HOMO EnergyEHOMO-6.05
LUMO EnergyELUMO-2.04
Energy GapΔE4.01
Electronegativityχ4.045
Chemical Hardnessη2.005
Global Electrophilicity Indexω4.08

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. ajchem-a.comwolfram.com It maps the electrostatic potential onto the electron density surface, revealing the charge distribution. wolfram.com The different colors on an MEP map indicate regions of varying potential:

Red: Regions of most negative potential, rich in electrons. These are sites for electrophilic attack. aip.org

Blue: Regions of most positive potential, electron-deficient. These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For benzo[h]chromene derivatives, MEP analysis typically shows the most negative potential (red regions) concentrated around the oxygen atoms, particularly the carbonyl oxygen (C=O) and the ether oxygen of the methoxy (B1213986) group. aip.orgresearchgate.net This indicates that these are the most likely sites for interactions with electrophiles and for hydrogen bonding. ajchem-a.com The hydrogen atoms of the aromatic rings generally show positive potential (blue regions), making them susceptible to nucleophilic interactions.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods are also employed to simulate and interpret the spectroscopic data of molecules, providing a direct link between the molecular structure and its observed spectrum.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. researchgate.net This method predicts the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The absorption of UV-visible light by a molecule promotes an electron from an occupied orbital to an unoccupied one. libretexts.org For a molecule like 2-(4-methoxyphenyl)benzo[h]chromen-4-one, the primary electronic transitions are of the π → π* and n → π* types. youtube.com

π → π transitions:* Involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and intensity and are associated with the conjugated aromatic system of the molecule. youtube.com

n → π transitions:* Involve the excitation of a non-bonding electron (e.g., from an oxygen lone pair) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

Theoretical calculations for benzo[h]chromene derivatives show that the main absorption bands observed in their UV-Vis spectra correspond to π → π* transitions originating from the HOMO to the LUMO and other nearby orbitals. ekb.eg The calculated λmax values are often compared with experimental data measured in different solvents to validate the theoretical approach. researchgate.netekb.eg

Table 3: Theoretical UV-Visible Spectral Data for a Benzo[h]chromene Analog Note: Data is representative and calculated using TD-DFT.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
3550.58HOMO → LUMO (95%)
3200.25HOMO-1 → LUMO (88%)
2950.31HOMO → LUMO+1 (92%)

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. openaccesspub.org The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. nih.gov

A crucial part of the analysis is the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or wagging of bonds. This is often done using Potential Energy Distribution (PED) analysis. researchgate.net For this compound, key vibrational bands that can be predicted and assigned include:

C=O stretching: A strong, characteristic band typically predicted in the 1650-1690 cm⁻¹ region.

Aromatic C-H stretching: Usually found above 3000 cm⁻¹. researchgate.net

C-O-C asymmetric and symmetric stretching: Associated with the chromene ring ether linkage and the methoxy group, appearing in the 1250-1050 cm⁻¹ range. esisresearch.org

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

The strong correlation between the scaled theoretical frequencies and the experimental FT-IR spectrum confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties. nih.govresearchgate.net

Table 4: Correlation of Key Theoretical and Experimental FT-IR Vibrational Frequencies (cm⁻¹) Note: Theoretical values are scaled. Data is representative for this class of compounds.

Vibrational AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch30753070
C=O Stretch16701665
Aromatic C=C Stretch16051608
C-O-C Asymmetric Stretch12551252
C-O-C Symmetric Stretch10651063

Theoretical Studies on NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool in the structural elucidation of complex organic molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, allowing for the accurate prediction of both ¹H and ¹³C NMR spectra. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized in these calculations to ensure the accuracy of the predicted chemical shifts. researchgate.net

By optimizing the molecular geometry of the compound and then performing GIAO-DFT calculations, researchers can obtain a set of theoretical chemical shifts. These calculated values can then be correlated with experimentally obtained NMR data to confirm the proposed structure and assign specific resonances to individual atoms within the molecule. epstem.net The accuracy of these predictions is often enhanced by considering the solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C-2-162.5
C-36.85110.2
C-4-178.3
C-4a-121.8
C-58.25126.5
C-67.60125.0
C-1'-123.9
C-2', C-6'7.90128.5
C-3', C-5'7.05114.3
C-4'-162.1
-OCH₃3.9055.6

Advanced Quantum Chemical Analysis

To gain a more profound understanding of the electronic structure and bonding within this compound, advanced quantum chemical analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize the nature of chemical bonds. pitt.edu This method allows for the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), reveal the nature of the interatomic interactions.

For this compound, QTAIM analysis would be expected to reveal a combination of covalent and polar covalent bonds. The C-C and C-H bonds within the aromatic rings would exhibit characteristics of covalent bonds, with a significant accumulation of electron density between the nuclei. In contrast, the C=O and C-O bonds would show a higher degree of ionic character due to the difference in electronegativity between carbon and oxygen.

The following table summarizes the expected QTAIM parameters for different types of bonds present in the molecule, based on studies of similar compounds.

Bond TypeElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-C (aromatic)~0.30NegativeCovalent
C=C~0.35NegativeCovalent
C-O~0.25PositivePolar Covalent
C=O~0.40PositivePolar Covalent
C-H~0.28NegativeCovalent

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. wikipedia.orgq-chem.com NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized, one- and two-center orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edu

In this compound, NBO analysis would reveal significant delocalization of π-electrons across the fused aromatic and pyranone ring systems. The interaction between the lone pairs of the oxygen atoms and the π* anti-bonding orbitals of adjacent carbon-carbon and carbon-oxygen double bonds contributes to the stability of the molecule. This delocalization can be quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor orbital interactions.

The hybridization of the atoms can also be determined through NBO analysis. The carbon atoms in the aromatic rings are expected to be sp² hybridized, consistent with their planar geometry. The carbonyl carbon would also exhibit sp² hybridization, while the oxygen of the methoxy group would be sp³ hybridized.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O) on C=Oπ(C-C) in pyranone ringHighπ-delocalization
LP(O) in ether linkageπ(C-C) in benzo ringModerateπ-delocalization
π(C=C) in phenyl ringπ(C=C) in adjacent phenyl ringModerateπ-conjugation
LP(O) on -OCH₃σ(C-H) in methyl groupLowHyperconjugation

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein. nih.govnih.gov

Studies on analogous benzo[h]chromen-2-one and other chromen-4-one derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors implicated in diseases such as cancer. researchgate.net Molecular docking simulations for this compound would involve preparing the 3D structure of the ligand and the target protein, and then using a docking algorithm to explore possible binding poses. The results are typically scored based on the predicted binding energy, with lower scores indicating a more favorable interaction.

The interactions between the ligand and the protein can be further analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

The following table presents hypothetical docking results for this compound against a generic protein kinase target, illustrating the type of data obtained from such studies.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic Interaction
Cyclin-Dependent Kinase 2-9.2Asp86, Gln131Hydrogen Bond
Ile10, Phe80Hydrophobic Interaction

Integration of Theoretical and Experimental Data for Comprehensive Molecular Understanding

A comprehensive understanding of the structure, properties, and biological activity of this compound is best achieved through the integration of theoretical and experimental data. Computational methods provide a theoretical framework for interpreting experimental results and for predicting properties that may be difficult or costly to measure experimentally.

For instance, theoretical NMR chemical shifts can aid in the unambiguous assignment of experimental NMR spectra. epstem.net Similarly, calculated vibrational frequencies from DFT can be used to interpret experimental FT-IR and Raman spectra. The combination of experimental and theoretical approaches provides a more robust and detailed description of the molecule's physicochemical properties. researchgate.net

Furthermore, theoretical calculations can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. This information, combined with experimental reactivity studies, can lead to a deeper understanding of the molecule's chemical behavior.

Molecular docking studies, while theoretical in nature, are often validated and refined using experimental techniques such as X-ray crystallography of ligand-protein complexes or through structure-activity relationship (SAR) studies of a series of analogs. The synergy between computational and experimental approaches is a powerful strategy in modern chemical and pharmaceutical research, enabling a more complete and accurate characterization of molecules like this compound.

Structure Activity Relationship Sar Investigations of Benzo H Chromen 4 One Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of benzo[h]chromen-4-one derivatives is significantly influenced by the nature, position, and orientation of various substituents on the core structure. Modifications to the 2-aryl group, the benzo[h] moiety, and the chromenone core itself have been extensively explored to optimize pharmacological effects.

The presence of a phenyl ring at the 2-position is a common feature in many biologically active chromones. The substitution pattern on this ring plays a pivotal role in modulating the activity profile. A 4-methoxyphenyl (B3050149) group, in particular, is frequently associated with favorable biological outcomes.

In the development of the anticoagulant drug apixaban (B1684502), a 1-(4-methoxyphenyl) moiety was identified as a potent neutral P1 group that retained high factor Xa binding affinity and contributed to good oral bioavailability. nih.gov While the core scaffold of apixaban is different, this finding underscores the utility of the 4-methoxyphenyl group in achieving desirable drug-like properties. Studies on related flavanone (B1672756) skeletons also indicate that the placement of methoxy (B1213986) substituents significantly impacts the spectrum of biological activities. nih.gov The presence of this group is often a starting point for further optimization, where its electronic and steric contributions are balanced against other structural modifications to achieve maximal potency and selectivity.

Substituting the 2-phenyl ring with halogens (F, Cl, Br) is a common strategy to modulate the electronic properties and lipophilicity of the lead compound, often leading to enhanced efficacy. The size, electronegativity, and position of the halogen substituent can have a dramatic effect on the biological activity.

Studies on the closely related 1H-benzo[f]chromene scaffold have provided valuable insights into the effects of halogenation. For instance, derivatives bearing a 2-chlorophenyl, 2-bromophenyl, 2,4-dichlorophenyl, or 2,4-difluorophenyl group at the 1-position have been synthesized and evaluated for their anti-proliferative efficacy. tandfonline.com The introduction of these halogenated phenyl rings often leads to potent cytotoxic activity against various cancer cell lines.

The electronic effect of halogen substitution is complex; while halogens are electronegative and electron-withdrawing through the sigma bond (inductive effect), they are electron-donating through the pi system (resonance effect). This dual nature can alter the charge distribution across the molecule, influencing how it binds to its target. mdpi.com Furthermore, halogen atoms can form halogen bonds, a type of noncovalent interaction with electron-rich atoms in a receptor's binding pocket, which can contribute to enhanced affinity. researchgate.net The substitution of aromatic hydrogens with fluorine, in particular, has been shown to have a profound effect on the strength of these interactions. researchgate.net

The following table summarizes the cytotoxic activity of some halogenated 1H-benzo[f]chromene derivatives against the adriamycin-resistant breast cancer cell line (MCF-7/ADR), illustrating the impact of different halogen substitutions.

CompoundR Group (Substituent at 1-position)IC₅₀ (µM) vs. MCF-7/ADR
4b2-Chlorophenyl8.9 ± 0.15
4e2-Bromophenyl11.5 ± 0.21
4k2,4-Difluorophenyl9.8 ± 0.11
4n2,4-Dichlorophenyl9.3 ± 0.18

Data sourced from studies on 1H-benzo[f]chromene derivatives. tandfonline.com

The introduction of nitrogen-containing functional groups, such as amino or substituted amino groups, can significantly enhance biological potency. These groups can serve as key interaction points with biological targets, often acting as hydrogen bond donors or acceptors, and can also improve the molecule's solubility and pharmacokinetic profile.

In the context of benzo[h]chromenes, derivatives featuring a 2-amino group have been investigated for their antitumor activities. nih.gov Further modification of this amino group, for example, through acylation to form an N-acetyl derivative, can alter the compound's activity. nih.gov This suggests that the hydrogen-bonding capacity and steric bulk around the nitrogen atom are critical determinants of potency.

In other chromen-4-one series, the attachment of N-containing side chains, such as (cyclo)aminoalkoxy groups, has been shown to confer high affinity for specific targets like sigma receptors. nih.govrsc.org SAR studies in these series revealed that the nature of the terminal amine (e.g., pyrrolidine, piperidine (B6355638), morpholine) and the length of the alkyl linker are crucial for both potency and selectivity. nih.gov This highlights a general principle in drug design: basic nitrogen atoms are often part of a key pharmacophore responsible for anchoring the ligand in the receptor binding site. nih.gov The protonation state of these nitrogen atoms at physiological pH can also play a vital role in forming ionic interactions with acidic residues in the target protein.

The benzo[h] moiety, which is the naphthalene (B1677914) ring system fused to the chromene core, provides a large, lipophilic surface that can engage in van der Waals and π-π stacking interactions with a biological target. Substitutions on this part of the scaffold can modulate these interactions and fine-tune the pharmacological effects.

For instance, the introduction of a methoxy group at the 6-position of the 4H-benzo[h]chromene core has been explored in the context of developing antitumor agents. nih.gov Similarly, studies on the isomeric 1H-benzo[f]chromene system have shown that substituents such as methoxy or hydroxy groups on the benzo moiety are important for activity. tandfonline.comnih.gov A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor pocket, while a methoxy group is a hydrogen bond acceptor with increased lipophilicity compared to a hydroxyl group.

The position of these substituents is critical. Altering the substitution pattern on the naphthalene ring system can change the molecule's shape and electronic properties, leading to differential effects on various biological targets. For example, exposure to benzo(a)pyrene, a polycyclic aromatic hydrocarbon with a structure related to the benzo moiety, is known to cause epigenetic changes that can vary depending on the cell type. nih.gov This suggests that the way the benzo moiety is presented to and interacts with biological macromolecules is a key determinant of its ultimate pharmacological or toxicological effect.

The 4-oxo (carbonyl) group of the chromen-4-one core is a critical pharmacophoric feature essential for the biological activity of this class of compounds. Its polarized nature makes it an excellent hydrogen bond acceptor, allowing it to form strong, directional interactions with hydrogen bond donors, such as the side chains of serine, threonine, or asparagine residues, or the backbone amide protons in a protein's active site.

Molecular modeling studies of related 2-phenyl-4H-chromen-4-one derivatives have provided direct evidence for the role of the 4-oxo group. In the active site of the COX-2 enzyme, the carbonyl group of the chromene ring was shown to interact with the key amino acid residue Ser530. nih.govresearchgate.net This interaction is crucial for orienting the inhibitor within the active site and achieving potent inhibition. Disruption or removal of this functional group would likely lead to a significant loss of binding affinity and biological activity.

The ability of the 4-oxo group to engage in these specific interactions makes it a cornerstone of the chromen-4-one scaffold's utility in drug design. It often acts as an anchor, securing the molecule in a conformation that allows other parts of the structure to make productive contacts with the target receptor, thereby leading to activation or inhibition. mdpi.comresearchgate.net

Correlation between Molecular Lipophilicity and Observed Biological Activities

Molecular lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate. It governs the compound's ability to dissolve in aqueous and lipid environments, cross biological membranes like the cell wall and the blood-brain barrier, and bind to its molecular target.

For benzo[h]chromen-4-one derivatives, a clear correlation between lipophilicity and biological activity has been observed. nih.govresearchgate.net SAR studies on the antitumor activity of these compounds revealed that the biological effect was significantly affected by the lipophilicity of the substituents. researchgate.net Generally, a parabolic relationship exists between lipophilicity and activity; a certain degree of lipophilicity is necessary for the compound to traverse cell membranes and reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to lipids and proteins, all of which can decrease bioavailability and efficacy. nih.gov

The following table presents calculated log P values for select 4H-benzo[h]chromene derivatives and their corresponding cytotoxic activity against the MCF-7 breast cancer cell line, illustrating the interplay between lipophilicity and potency.

CompoundKey Structural FeaturesCalculated log PIC₅₀ (µM) vs. MCF-7
Compound 42-Amino, 3-Cyano, 4-(4-methoxyphenyl), 6-Methoxy4.431.20
Compound 7N-Benzylidene of Compound 46.181.80
Compound 8aN-Acetyl of Compound 44.271.50
Compound 10N-Dimethylaminomethyleneamino of Compound 44.881.40

Data sourced from a study on 4H-benzo[h]chromene derivatives. nih.gov

This data suggests that while all listed compounds are potent, there isn't a simple linear relationship between log P and activity in this specific set. For instance, the most lipophilic compound (7) is slightly less active than the parent compound (4). This highlights that while lipophilicity is a critical factor, other properties like steric hindrance and specific electronic interactions also play a crucial role in determining the ultimate biological effect.

Stereochemical Considerations and Their Role in Structure-Activity Relationships

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological targets such as enzymes and receptors. nih.govnih.gov For derivatives of the benzo[h]chromen-4-one scaffold, the presence of stereocenters can lead to significant differences in potency and efficacy between stereoisomers.

Research into related chromene structures has underscored the importance of chirality. For instance, studies on hexahydro-2H-chromene derivatives demonstrated that analgesic activity can be highly dependent on the specific stereoisomer. It was found that neither the absolute configuration nor the cis- or trans-arrangement of vicinal oxygen atoms was universally critical, but for one specific isomer, only the (4S) configuration, and not the (4R), exhibited an analgesic effect. researchgate.net This highlights that stereoselectivity can be nuanced and specific to the compound and its biological target.

Similarly, investigations into other classes of biologically active molecules, such as benzodiazepines, have shown that R and S isomers can possess vastly different binding affinities for their receptors, sometimes leading to one isomer being active while the other is not. nih.gov This discrepancy is often explained by the distinct spatial orientation of key functional groups, which may either facilitate or hinder optimal binding to the target protein. In some cases, different chemotypes of a ligand may even adopt entirely different binding modes, a possibility that can only be understood by studying the individual stereoisomers. nih.govresearchgate.net

While specific stereochemical studies on 2-(4-Methoxyphenyl)benzo[h]chromen-4-one are not extensively detailed in the available literature, the principles derived from analogous structures strongly suggest that chirality would play a pivotal role in its SAR. The introduction of chiral centers, for example at position 4 of the chromene ring system, would necessitate the separation and individual evaluation of enantiomers or diastereomers to fully elucidate the SAR and identify the most active stereoisomer. The biological activity of such chiral derivatives is likely influenced by stereoselective uptake mechanisms and differential interactions with target binding sites. nih.govnih.gov

Table 1: Impact of Stereochemistry on Biological Activity in Related Compounds

Compound Class Key Finding Reference
Hexahydro-2H-chromene-4,8-diols Analgesic effect was observed for the (4S) isomer but not the (4R) isomer, indicating high stereospecificity. researchgate.net
3-Br-Acivicin Derivatives The natural (5S, αS) isomers consistently showed the most potent antimalarial activity, suggesting stereoselective uptake or target interaction. nih.govnih.gov

Scaffold Optimization Strategies Driven by SAR Studies

SAR studies provide the foundational knowledge for optimizing a lead compound like this compound. Strategies such as pharmacophore hybridization, bioisosteric replacement, and fragment-growing are powerful tools for enhancing potency, selectivity, and pharmacokinetic properties.

Application of Pharmacophore Hybridization, Bioisosteric Replacement, and Fragment-Growing Strategies

Pharmacophore Hybridization: This strategy involves combining the essential structural features (pharmacophores) of two or more known active compounds to create a new hybrid molecule with potentially synergistic or enhanced activity. nih.gov For the benzo[h]chromen-4-one scaffold, one could hybridize its core structure with pharmacophoric elements from other compounds known to interact with a desired target. For example, if targeting a specific kinase, a functional group known to bind to the hinge region of the kinase could be incorporated into the benzo[h]chromen-4-one structure.

Fragment-Growing: This approach, central to fragment-based drug discovery (FBDD), involves starting with a core molecular fragment that binds to the target and systematically adding chemical functionalities to "grow" the molecule into unoccupied pockets of the binding site. nih.govresearchgate.net This strategy aims to increase binding affinity by forming new, favorable interactions. nih.govrsc.org The this compound scaffold can be viewed as a fragment that can be elaborated upon. For instance, substituents could be added at various positions on the benzo ring or the chromenone system to probe for additional binding interactions. This methodical expansion allows for a rational exploration of the chemical space around the core scaffold. nih.gov

Table 2: Examples of Scaffold Optimization Strategies for Benzo[h]chromen-4-one

Strategy Description Potential Application to this compound
Pharmacophore Hybridization Combining key features from different active molecules. nih.gov Fusing the benzo[h]chromen-4-one core with a pharmacophore from a known enzyme inhibitor to create a dual-target agent.
Bioisosteric Replacement Swapping functional groups with others of similar properties. spirochem.comresearchgate.net Replacing the para-methoxy group on the phenyl ring with a methylsulfonyl group to potentially enhance interactions in a specific pocket. mdpi.comnih.gov

| Fragment-Growing | Systematically adding functional groups to a core fragment to improve binding. nih.gov | Adding a hydroxyl or amino group to the benzo moiety to form new hydrogen bonds with the target protein. |

Insights from Crystal Structures and Predicted Binding Modes for Rational Drug Design

Three-dimensional structural information, obtained from X-ray crystallography and computational modeling, is invaluable for rational drug design. These techniques provide a detailed picture of how a ligand binds to its target, revealing key interactions that can be optimized.

While the specific crystal structure for this compound bound to a target may not be publicly available, data from related structures provide significant insights. For example, the crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile reveals important conformational details of the fused ring system. researchgate.net In this related molecule, the naphthalene fragment is slightly twisted, and the heterocyclic ring adopts an envelope conformation. researchgate.net The pendant 4-methoxyphenyl ring is oriented at a significant dihedral angle to the main ring system, a feature that would be critical in determining its fit within a protein's binding pocket. researchgate.net

Molecular docking studies on other chromen-4-one derivatives have successfully predicted binding modes and rationalized SAR data. For instance, in studies of 2-phenyl-4H-chromen-4-one derivatives as COX-2 inhibitors, docking models showed the p-substituent on the phenyl ring occupying a secondary pocket of the enzyme active site, while the carbonyl group of the chromene ring formed a key interaction with a serine residue. mdpi.comnih.gov Such models are crucial for guiding scaffold optimization. They can predict whether a proposed modification will be sterically accommodated and whether it will form favorable interactions, such as hydrogen bonds or pi-pi stacking, with specific amino acid residues. jmbfs.org These predictive models, when combined with experimental data, accelerate the design-synthesis-test cycle, leading to the more efficient development of potent and selective inhibitors.

Table 3: Key Structural Insights for Rational Design

Method Finding Implication for Drug Design Reference
X-ray Crystallography (of a related benzo[g]chromene) The heterocyclic ring has an envelope conformation; the pendant phenyl ring is at a significant angle to the fused system. The non-planar nature of the scaffold must be considered when designing analogs to fit into specific binding sites. researchgate.net
Molecular Docking (of related chromen-4-one derivatives) The carbonyl group of the chromene ring can act as a hydrogen bond acceptor. Modifications should preserve the accessibility of this carbonyl group for potential hydrogen bonding with the target. mdpi.comnih.gov

| Molecular Docking (of related chromen-4-one derivatives) | Substituents on the 2-phenyl ring can occupy and interact with secondary pockets in the target's active site. | The 4-methoxyphenyl group can be modified via bioisosteric replacement to optimize interactions within this secondary pocket. | mdpi.comnih.gov |

Biological Activities and Mechanistic Insights in Vitro and Preclinical Research Focus

Anticancer Activities and Underlying Cellular Mechanisms

Derivatives of the benzo[h]chromen-4-one scaffold have demonstrated notable potential as anticancer agents, operating through several key cellular mechanisms.

The proliferation of cancer cells is contingent on the orderly progression through the cell cycle. Certain benzochromene templates have been shown to interfere with this process, inducing cell cycle arrest at critical checkpoints. nih.gov Specifically, these compounds can halt cell division at the G2/M transition phase, a crucial point for ensuring DNA integrity before mitosis. nih.govoncotarget.com Some related compounds have also been observed to cause arrest at the G1/S checkpoint, preventing the cell from entering the DNA synthesis phase. frontiersin.orgresearchgate.net This disruption of the cell cycle is a key mechanism for inhibiting tumor growth. For instance, the down-regulation of proteins like cyclin B1 is correlated with cell cycle arrest at the G2/M phase. nih.gov

A primary goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Certain conjugates of benzo[h]chromen-4-one have been found to promote apoptosis by increasing the expression of the p53 Upregulated Modulator of Apoptosis (PUMA). bohrium.com PUMA is a critical mediator of apoptosis that functions by antagonizing anti-apoptotic Bcl-2 family proteins. nih.gov This action leads to mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors like cytochrome c, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govresearchgate.netembopress.org Studies on related benzochromene derivatives confirm their ability to enhance the formation of caspases, such as caspase-3 and caspase-7, thereby triggering the apoptotic cascade. nih.govmdpi.com

The cytotoxic potential of 2-(4-Methoxyphenyl)benzo[h]chromen-4-one and its analogs has been evaluated against a variety of human cancer cell lines. These compounds have demonstrated significant antiproliferative activity, inhibiting the growth of tumors originating from different tissues. Research has documented cytotoxic effects against breast cancer (MCF-7), lung carcinoma (A549), cervical cancer (HeLa), promyelocytic leukemia (HL-60), hepatocellular carcinoma (HepG-2), and colon cancer (HCT-116, SW620/AD300) cell lines. nih.govmdpi.comresearchgate.netrsc.orgnih.gov The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific derivative and the cancer cell line being tested.

Cell LineCancer TypeCompound TypeObserved Effect
MCF-7 Breast CancerBenzo[f]chromene derivativesCytotoxicity / Anti-proliferative nih.gov
A549 Lung CancerBenzofuran derivativesHigh Cytotoxicity (IC50 = 3.5 ± 0.6 μM for one derivative) mdpi.com
HeLa Cervical CancerBenzo[f]benzo nih.govnih.govimidazo[1,2-d] bohrium.comnih.govoxazepineAnti-proliferative activity scielo.br
HL-60 LeukemiaNot SpecifiedData on specific benzo[h]chromen-4-one derivatives is limited in provided sources.
HepG-2 Liver CancerBenzo[f]chromene derivativesCytotoxicity / Anti-proliferative nih.gov
HCT-116 Colon CancerBenzo[f]chromene derivativesCytotoxicity / Anti-proliferative nih.gov
SW620/AD300 Colon Cancer (Drug-Resistant)Tetrahydroisoquinoline-benzo[h]chromen-4-one conjugatesMDR Reversal Activity bohrium.com

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. bohrium.com One major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), which function as drug efflux pumps. nih.govnih.govneoplasiaresearch.com These pumps actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and effectiveness.

Novel tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates have been specifically designed as dual inhibitors of ABCB1 and the metabolic enzyme CYP1B1, which also contributes to drug resistance. bohrium.com One such conjugate, compound A10, exhibited potent MDR reversal activity in the drug-resistant SW620/AD300 colon cancer cell line. bohrium.com By inhibiting the function of these resistance-conferring proteins, these compounds can restore the sensitivity of cancer cells to conventional chemotherapy drugs. bohrium.com

Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are known to contribute to the development and progression of various diseases, including cancer. Derivatives of benzo[h]chromene have demonstrated significant anti-inflammatory and antioxidant activities in preclinical models. nih.govresearchgate.netmdpi.com

These compounds exhibit antioxidant effects by inhibiting lipid peroxidation and scavenging free radicals. nih.govresearchgate.net In anti-inflammatory assays, related 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. nih.govresearchgate.net The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net

Antimicrobial and Antiparasitic Activities

The chromene scaffold is recognized for its presence in compounds with a wide range of biological activities, including antimicrobial properties. mdpi.comnih.gov Studies on various chromene derivatives have shown that these compounds can possess antibacterial and antifungal activities. researchgate.netnih.govmdpi.com For example, pyrazole (B372694) derivatives synthesized from chromen-4-ones were screened for activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus fumigatus, with some compounds showing significant antimicrobial effects. researchgate.net While broad-spectrum antimicrobial activity is a feature of the larger chromene family, specific data on the antiparasitic activities of this compound are not extensively detailed in the current body of research.

Broad-Spectrum Antimicrobial Effects (Antibacterial, Antiviral, Antifungal, Antiprotozoal)

While the broader class of chromen-4-one derivatives has been a subject of extensive antimicrobial research, specific data on the antibacterial, comprehensive antiviral, antifungal, or antiprotozoal activities of this compound is not extensively detailed in the available scientific literature. However, studies on closely related flavonoid structures provide context for the potential antiviral properties of this scaffold. For instance, computational and in vitro studies on flavonoids with a 2-(4-methoxyphenyl)-4H-chromen-4-one backbone, such as isoginkgetin, have shown inhibitory activity against the SARS-CoV-2 virus. nih.gov Isoginkgetin demonstrated a notable inhibition potency against SARS-CoV-2 with a half-maximal inhibitory concentration (IC50) of 22.81 μM in infected Vero cells. nih.gov This suggests that the core structure shared with this compound may be a promising starting point for the development of antiviral agents. Further research is required to specifically evaluate the broad-spectrum antimicrobial efficacy of this compound itself.

Inhibition of Parasitic Enzymes (e.g., Pteridine Reductase 1) and Anti-Trypanosomatidic Potential

Flavonoids and their related chromen-4-one structures have been identified as promising agents against trypanosomatid parasites, which are responsible for diseases like Human African Trypanosomiasis (sleeping sickness) and Leishmaniasis. nih.govnih.gov A key target in these parasites is the enzyme Pteridine Reductase 1 (PTR1), which is essential for the parasite's folate metabolism and survival. nih.govnih.gov

Research has shown that the chromen-4-one scaffold is a promising framework for developing PTR1 inhibitors. nih.govnih.gov Studies on various derivatives have demonstrated activity against both the PTR1 enzyme and the parasites themselves, including Trypanosoma brucei and Leishmania infantum. nih.gov For example, chemical modification of the related flavonol, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-chromen-4-one, led to derivatives with significant activity against T. brucei, with an EC50 value as low as 1.1 μM. nih.gov While these findings highlight the potential of the general structure, specific inhibitory data for this compound against PTR1 or its direct anti-trypanosomatidic activity remains to be specifically elucidated.

Neuroprotective Effects and Potential in Neurological Disorders

Excitotoxicity and oxidative stress are key factors in the progression of neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov Research into chromene derivatives has revealed potential neuroprotective actions. Studies on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a derivative of the benzo[h]chromen scaffold, have demonstrated its ability to protect primary cultured rat cortical cells from glutamate-induced excitotoxic damage. nih.govnih.gov This derivative was found to possess potent antioxidant properties and to modulate neuroprotective signaling pathways. nih.gov However, these findings are specific to the derivative BL-M, and direct experimental evidence of the neuroprotective effects of this compound itself has not been reported.

Enzyme Inhibition Studies

The ability of this compound and its related compounds to inhibit various enzymes is a significant area of research, pointing to their potential therapeutic applications.

There is no specific information available from the searched results regarding the inhibition of the β-Glucuronidase enzyme by this compound.

The inhibition of enzymes like cyclooxygenases (COX) is a key mechanism for anti-inflammatory drugs. Research into 2-phenyl-4H-chromen-4-one derivatives has led to the development of potent and selective COX-2 inhibitors. nih.gov For instance, the derivative 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was identified as a potent COX-2 inhibitor with an IC50 value of 0.07 μM and a high selectivity index of 287.1, comparable to the commercial drug celecoxib. nih.gov

Similarly, various coumarin (B35378) and chromen-one derivatives have been investigated as inhibitors of lipoxygenases (LOX), another family of enzymes involved in inflammation. nih.gov While these studies establish the potential of the general scaffold, specific inhibitory data for this compound against cholinesterases, β-secretase, COX, or LOX enzymes is not available in the provided search results.

Table 1: COX-2 Inhibition by a Related 2-Phenyl-4H-chromen-4-one Derivative This table presents data for a related derivative, not the subject compound, to illustrate the potential of the chemical scaffold.

Compound COX-2 IC50 (μM) Selectivity Index (SI)
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one 0.07 287.1
Celecoxib (Reference Drug) 0.06 405

Urease is an enzyme produced by some bacteria, such as Helicobacter pylori, and its inhibition is a target for treating associated infections. nih.gov While various heterocyclic compounds have been studied as urease inhibitors, there is currently no specific data on the activity of this compound against this enzyme. Similarly, tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and medicine; however, no specific tyrosinase inhibition data for the subject compound was found.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to provide a detailed article on the specific biological activities of this compound according to the requested outline.

The search for in vitro and preclinical research findings concerning this particular compound's activity in the specified areas yielded no direct results. While the broader class of chromen-4-ones is known for diverse biological activities, and research exists on various derivatives, specific data for this compound in the contexts of steroid sulfatase inhibition, specific protein kinase (PI3K, CDK) inhibition, aromatase enzyme inhibition, specific G protein-coupled receptor (GPR35, GPR55, GPR84) modulation, adenosine (B11128) receptor antagonism, or selective estrogen receptor modulation pathways is not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection for this compound.

Nucleic Acid Interaction Studies (e.g., DNA Binding Preferences)

The interaction of small molecules with nucleic acids, particularly DNA, is a cornerstone of many therapeutic strategies, especially in anticancer drug development. While specific DNA binding studies for this compound are not extensively documented in publicly available research, the general class of chromene and benzochromene derivatives has demonstrated an affinity for DNA.

Research on various chromone (B188151) derivatives suggests that these compounds can interact with DNA, with intercalation being a common mode of binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA, subsequently interfering with cellular processes such as DNA replication and transcription, which can be cytotoxic to cancer cells.

For instance, studies on newly synthesized 3-formyl chromone derivatives have shown that they bind effectively with calf thymus DNA (ctDNA), likely through an intercalation mechanism. The planar nature of the chromone ring system is a key structural feature that facilitates this type of interaction. Given that this compound possesses a similarly planar benzo[h]chromen-4-one core, it is plausible that it could also engage in DNA intercalation. The 4-methoxyphenyl (B3050149) substituent at the 2-position may further influence the binding affinity and sequence selectivity.

The potential modes of DNA interaction for chromone derivatives are summarized in the table below, based on studies of analogous compounds.

Interaction Mode Description Potential Consequence
Intercalation Insertion of the planar aromatic ring system between DNA base pairs.Inhibition of DNA replication and transcription, leading to cytotoxic effects.
Groove Binding Binding to the minor or major groove of the DNA helix.Alteration of DNA conformation and interference with protein-DNA interactions.

Further experimental studies, such as fluorescence titration, viscosity measurements, and molecular docking, would be necessary to definitively characterize the DNA binding preferences of this compound.

Broader Pharmacological Profile and Development as Multi-Target Directed Ligands

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a template for the development of ligands for a diverse range of biological targets. This versatility has led to the exploration of chromone derivatives, including benzochromenones, as multi-target directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple targets involved in a disease pathway, which can offer advantages in treating complex multifactorial diseases like cancer and neurodegenerative disorders.

The pharmacological profile of compounds structurally related to this compound is broad and encompasses a variety of biological activities. For example, a positional isomer, 2-(2-Methoxyphenyl)benzo[h]chromen-4-one, has been investigated for its enzyme inhibitory, anti-inflammatory, and antioxidant properties. ontosight.ai Specifically, it has been reported to inhibit cytochrome P450 enzymes. ontosight.ai

Derivatives of the closely related 2-phenyl-4H-chromen-4-one have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential anti-inflammatory applications. Furthermore, chromanone derivatives, which share a similar core structure, have been explored as multi-neurotarget agents for conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase and monoamine oxidase B.

The development of benzochromene derivatives as MTDLs is an active area of research. Their ability to engage with multiple biological targets makes them attractive candidates for novel therapeutic agents. The table below summarizes some of the key pharmacological targets and activities observed for the broader class of 2-aryl-benzo[h]chromen-4-ones and related chromone derivatives.

Pharmacological Target Observed Activity of Related Compounds Therapeutic Potential
DNA IntercalationAnticancer
Cytochrome P450 Enzymes InhibitionModulation of drug metabolism
Cyclooxygenase-2 (COX-2) InhibitionAnti-inflammatory
Acetylcholinesterase (AChE) InhibitionAlzheimer's Disease
Monoamine Oxidase B (MAO-B) InhibitionAlzheimer's & Parkinson's Disease
Kinases InhibitionAnticancer

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-(4-Methoxyphenyl)benzo[h]chromen-4-one and Related Chromone (B188151) Scaffolds

Research into benzo[h]chromen-4-one derivatives and related chromone structures has revealed their significant potential as therapeutic agents. The core scaffold is a key component in numerous biologically active molecules, both synthetic and natural. researchgate.net Academic studies have consistently highlighted the diverse pharmacological profile of this class of compounds, which is largely influenced by the substitution patterns on the chromone ring.

Key findings from various studies are summarized below:

Anticancer Activity: Benzochromene derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers. nih.gov Notably, certain 1H-benzo[f]chromene derivatives have demonstrated efficacy against adriamycin-resistant breast cancer cells (MCF-7/ADR), suggesting their potential in overcoming multi-drug resistance (MDR). nih.gov The substitution at the 2 and 4 positions of the chromene ring appears to be critical for this activity. For instance, 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has been investigated for its antitumor properties. nih.gov

Neuroprotective Properties: The chromone scaffold is a focal point in the search for treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Derivatives have been developed as multi-target-directed ligands (MTDLs), showing inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov For example, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one was identified as a potent dual inhibitor of AChE and MAO-B. nih.govrsc.org

Anti-inflammatory Effects: A series of 2-phenyl-4H-chromen-4-one derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netnih.gov One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, exhibited potent and selective COX-2 inhibition, comparable to the standard drug celecoxib. researchgate.net This highlights the potential of the chromone scaffold in developing new anti-inflammatory agents with improved safety profiles.

Antimicrobial and Antiprotozoal Activity: Research has also extended into the infectious disease space, with benzo[h]chromene derivatives being explored for their activity against protozoal and mycobacterial infections. nih.gov These findings open new pathways for developing treatments for challenging infectious diseases. nih.gov Additionally, various 2-phenyl chromen-4-ones have been evaluated for their antimicrobial properties. researchgate.net

The collective evidence underscores that the chromone and benzochromene skeletons are versatile pharmacophores. The biological activity can be finely tuned by modifying substituents, leading to compounds with high potency and selectivity for various biological targets.

Identification of Promising Research Avenues for Further Exploration of these Compounds

The extensive research on chromone-based compounds has paved the way for several promising research avenues that warrant further investigation.

Development of Multi-Target-Directed Ligands (MTDLs): The inherent ability of the chromone scaffold to interact with multiple biological targets makes it an ideal framework for designing MTDLs. nih.gov This is particularly relevant for complex multifactorial diseases like Alzheimer's, where targeting a single pathway is often insufficient. Future research should focus on optimizing chromone derivatives to simultaneously modulate targets like cholinesterases, MAO enzymes, and sigma receptors to achieve synergistic therapeutic effects. nih.govrsc.org

Overcoming Multi-Drug Resistance (MDR) in Cancer: The demonstrated activity of benzo[f]chromene derivatives against resistant cancer cell lines is a significant finding. nih.gov A promising avenue is the exploration of these compounds as P-glycoprotein (P-gp) inhibitors or modulators of other ABC transporters responsible for MDR. nih.gov Further studies should aim to elucidate the mechanism of action and optimize the structures to enhance their efficacy against resistant tumors.

Targeting Infectious Diseases: The initial findings on the antiprotozoal and antimycobacterial activities of benzo[h]chromene derivatives are encouraging. nih.gov This area is relatively underexplored compared to oncology and neurodegeneration. A systematic investigation of various benzochromene libraries against a broader range of pathogens, including parasites, bacteria, and fungi, could lead to the discovery of novel anti-infective agents.

Expansion into Other Therapeutic Areas: The chromone scaffold's versatility suggests potential applications beyond the currently explored areas. For example, their antioxidant properties could be harnessed for conditions associated with oxidative stress. Further screening of diverse chromone libraries in various disease models could uncover new and unexpected therapeutic applications.

Advancements in Synthetic and Computational Methodologies and Their Impact on Future Chromone Research

Progress in synthetic and computational chemistry is significantly accelerating the pace of chromone research, enabling more efficient discovery and optimization of lead compounds.

Advanced Synthetic Methods: Modern synthetic techniques are streamlining the production of complex chromone derivatives. Methodologies like microwave-assisted synthesis and ultrasound irradiation offer substantial benefits, including shorter reaction times, higher yields, and purer products, contributing to a greener chemistry approach. nih.govnih.gov One-pot, multi-component reactions are also being employed to generate structural diversity efficiently. mdpi.com These advancements allow for the rapid generation of large libraries of compounds for high-throughput screening.

Computational and In Silico Approaches: Computational tools are now indispensable in the drug discovery process for chromone derivatives.

Molecular Docking: This technique is widely used to predict the binding modes of chromone derivatives within the active sites of target proteins, such as COX-2 and MAO-B. nih.govresearchgate.net This provides crucial insights into the molecular basis of their activity and guides the rational design of more potent inhibitors.

Quantum Theory of Atoms in Molecules (QTAIM) and Density Functional Theory (DFT): These methods are used to investigate the electronic properties, molecular geometries, and reactivity of chromone derivatives. dntb.gov.ua Such studies help in understanding the fundamental chemical characteristics that govern their biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR analyses are employed to build mathematical models that correlate the structural features of chromone compounds with their biological activities. nih.gov These models are valuable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The synergy between advanced synthetic methods and powerful computational tools is creating a more efficient and rational workflow for the development of next-generation chromone-based therapeutics.

Persistent Challenges and Emerging Opportunities in the Academic Development of Next-Generation Benzo[h]chromen-4-one Derivatives for Therapeutic Applications

Despite significant progress, the academic development of benzo[h]chromen-4-one derivatives faces several challenges, which also present unique opportunities for innovation.

Persistent Challenges:

Translating In Vitro to In Vivo Efficacy: A major hurdle is the translation of promising in vitro results into in vivo efficacy. Many compounds that show high potency in cell-based assays fail in animal models due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or unforeseen toxicity. There is a noted lack of extensive in vivo and cytotoxicity studies for many promising chromone derivatives. nih.gov

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects remains a critical challenge. This is particularly important for kinase inhibitors and other target classes where isoforms have high structural similarity.

Synthetic Complexity: While new methods are emerging, the synthesis of elaborately substituted benzo[h]chromen-4-one derivatives can still be complex and low-yielding, which can hinder the exploration of a wide chemical space. nih.gov

Emerging Opportunities:

Drug Repurposing: The diverse biological activities of the chromone scaffold present an opportunity for drug repurposing. Known chromone-based compounds could be screened for new therapeutic indications, potentially shortening the drug development timeline. researchgate.net

Targeting Protein-Protein Interactions: The chromone scaffold can be elaborated to create molecules capable of disrupting challenging targets like protein-protein interactions, which are implicated in many diseases but are notoriously difficult to target with small molecules.

Development of Chemical Probes: Potent and selective benzo[h]chromen-4-one derivatives can be developed as chemical probes to study the biology of their respective targets. These tools are invaluable for validating new drug targets and elucidating complex biological pathways.

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used to prepare 2-(4-Methoxyphenyl)benzo[h]chromen-4-one and related chromenones?

  • Methodology : Synthesis typically involves cyclization of chalcone precursors. For example, chalcones derived from substituted hydroxyacetophenones and aldehydes are cyclized using DMSO/I₂ or DMSO/CuCl₂ to form chromenones. Reaction conditions (e.g., temperature, solvent, catalyst) significantly impact yield and purity. Ethanol or DMF is often used for recrystallization .
  • Key Data :

  • Cyclization with DMSO/I₂ yields unsubstituted chromenones.
  • DMSO/CuCl₂ introduces chloro substituents (e.g., 3-chloro derivatives) .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). The fused pyran ring often adopts an envelope conformation, with puckering parameters (Q, θ, φ) quantifying distortion .
  • Key Data :

  • Example: 2-(4-Chlorophenyl)-6-methoxychroman-4-one exhibits a dihedral angle of 65.3° between aromatic rings and weak C–H···O interactions stabilizing the crystal lattice .

Q. What are the solubility and stability considerations for handling this compound in experimental settings?

  • Methodology : Solubility profiles guide solvent selection (e.g., DMSO for stock solutions). Stability is influenced by storage temperature (2–8°C) and avoidance of light/moisture.
  • Key Data :

SolventSolubility (mg/mL)
DMSO3 (60°C)
Ethanol<1
WaterInsoluble

Advanced Research Questions

Q. How does this compound act as a selective DNA-PK inhibitor, and what experimental assays validate its potency?

  • Methodology : Competitive ATP-binding assays (e.g., ELISA-based) measure IC₅₀ values. Selectivity is assessed against related kinases (PI3K, ATM, ATR).
  • Key Data :

  • IC₅₀ for DNA-PK: 0.23 μM vs. PI3K (13 μM) and ATM/ATR (>100 μM) .
  • Structural basis: The morpholino group and chromenone scaffold enable selective binding to DNA-PK’s catalytic domain .

Q. What strategies optimize the structure-activity relationship (SAR) of chromenones for enhanced kinase selectivity?

  • Methodology : Substituent modifications (e.g., halogenation, methoxy groups) are tested via combinatorial synthesis and molecular docking.
  • Key Data :

  • Fluorination at specific positions improves metabolic stability.
  • Methoxy groups enhance π-π interactions with hydrophobic kinase pockets .

Q. How is this compound employed in studying DNA double-strand break (DSB) repair mechanisms?

  • Methodology : Co-treatment with ionizing radiation or chemotherapeutics (e.g., etoposide) in cell-based assays. Inhibition of DNA-PK impairs non-homologous end joining (NHEJ), measured via γH2AX foci formation or comet assays .
  • Key Findings : Synergistic effects with PARP inhibitors in BRCA-deficient cancers .

Methodological Best Practices

  • Synthesis : Optimize cyclization conditions (e.g., catalyst stoichiometry) to minimize byproducts .
  • Crystallography : Use high-resolution data (≤1.0 Å) and riding models for hydrogen atom refinement .
  • Kinase Assays : Include positive controls (e.g., NU7441 for DNA-PK) and validate results with siRNA knockdown .

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